molecular formula C9H18N2O B13036671 2-Amino-3-cyclohexylpropanamide CAS No. 956125-08-9

2-Amino-3-cyclohexylpropanamide

Cat. No.: B13036671
CAS No.: 956125-08-9
M. Wt: 170.25 g/mol
InChI Key: RIMQFSSKEWEZKE-UHFFFAOYSA-N
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Description

2-Amino-3-cyclohexylpropanamide is an organic compound with the molecular formula C9H18N2O It is a derivative of propanamide, featuring an amino group and a cyclohexyl group attached to the carbon chain

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-Amino-3-cyclohexylpropanamide can be achieved through several methods. One common approach involves the reaction of cyclohexylamine with acrylonitrile, followed by hydrogenation and subsequent hydrolysis to yield the desired product . Another method includes the use of copper-catalyzed oxidative dehydrogenative annulation of oximes with α-amino ketones .

Industrial Production Methods

Industrial production of this compound typically involves large-scale synthesis using optimized reaction conditions to ensure high yield and purity. The process may include continuous flow reactors and advanced purification techniques to meet industrial standards.

Chemical Reactions Analysis

Types of Reactions

2-Amino-3-cyclohexylpropanamide undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding oxides.

    Reduction: Reduction reactions can yield amines or other reduced forms.

    Substitution: The amino group can participate in substitution reactions with suitable electrophiles.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.

    Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are often used.

    Substitution: Reagents like alkyl halides or acyl chlorides can be employed under appropriate conditions.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield oxides, while reduction can produce primary or secondary amines.

Scientific Research Applications

2-Amino-3-cyclohexylpropanamide has a wide range of applications in scientific research:

Mechanism of Action

The mechanism of action of 2-Amino-3-cyclohexylpropanamide involves its interaction with specific molecular targets and pathways. The compound may act by binding to enzymes or receptors, thereby modulating their activity. For example, it may inhibit certain enzymes involved in inflammatory pathways, leading to reduced inflammation .

Comparison with Similar Compounds

Similar Compounds

  • 2-Amino-3-cyclohexylpropanol
  • 2-Amino-3-cyclohexylpropanoic acid
  • 2-Amino-3-cyclohexylpropylamine

Uniqueness

2-Amino-3-cyclohexylpropanamide is unique due to its specific structural features, such as the presence of both an amino group and a cyclohexyl group. This combination imparts distinct chemical and biological properties, making it valuable for various applications .

Properties

IUPAC Name

2-amino-3-cyclohexylpropanamide
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H18N2O/c10-8(9(11)12)6-7-4-2-1-3-5-7/h7-8H,1-6,10H2,(H2,11,12)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

RIMQFSSKEWEZKE-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CCC(CC1)CC(C(=O)N)N
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H18N2O
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID30627426
Record name 3-Cyclohexylalaninamide
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID30627426
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

170.25 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

956125-08-9
Record name 3-Cyclohexylalaninamide
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID30627426
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

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